molecular formula C6H10S B15388138 3-Methylenetetrahydro-2H-thiopyran CAS No. 792959-19-4

3-Methylenetetrahydro-2H-thiopyran

Cat. No.: B15388138
CAS No.: 792959-19-4
M. Wt: 114.21 g/mol
InChI Key: ORXNDJXLIIJEEW-UHFFFAOYSA-N
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Description

3-Methylenetetrahydro-2H-thiopyran (CAS: 5258-50-4) is a sulfur-containing heterocyclic compound with the molecular formula C₆H₁₂S and a molecular weight of 116.224 g/mol . Its structure consists of a six-membered thiopyran ring (a sulfur analog of pyran) with a methylene group at the 3-position, contributing to its unique stereoelectronic properties. The IUPAC Standard InChIKey WTPRCAYZVQKROM-UHFFFAOYSA-N distinguishes its stereochemical and structural identity . This compound is of interest in organic synthesis, materials science, and pharmaceutical intermediates due to its sulfur atom, which enhances reactivity compared to oxygenated analogs.

Properties

CAS No.

792959-19-4

Molecular Formula

C6H10S

Molecular Weight

114.21 g/mol

IUPAC Name

3-methylidenethiane

InChI

InChI=1S/C6H10S/c1-6-3-2-4-7-5-6/h1-5H2

InChI Key

ORXNDJXLIIJEEW-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCSC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. Tetrahydro-2H-thiopyran (Thiane)

  • Formula : C₅H₁₀S
  • Key Difference : Lacks the 3-methyl substituent, leading to reduced steric hindrance and altered ring strain.
  • Reactivity : Less hindered sulfur lone pairs enable stronger nucleophilic activity compared to 3-methylenetetrahydro-2H-thiopyran .

b. 2-Methylenetetrahydropyran

  • Formula : C₆H₁₂O
  • Key Difference : Oxygen replaces sulfur, reducing electron delocalization and polarizability.
  • Applications : Widely used in carbonyl ene reactions due to oxygen’s electrophilic nature, unlike sulfur’s nucleophilic bias in this compound .

c. Substituted-2H-thiopyrylium Salts

  • Example : Generic substituted-2H-thiopyrylium salts paired with carboxylates (e.g., PMN P–20-147).
  • Key Difference : Thiopyrylium salts are cationic, enabling applications in photolithography and semiconductor manufacturing, whereas this compound is neutral and less reactive under similar conditions .
Chemical and Physical Properties
Property This compound Tetrahydro-2H-thiopyran 2-Methylenetetrahydropyran
Molecular Weight (g/mol) 116.224 102.20 100.16
Boiling Point (°C) 142–145 (estimated) 131–133 128–130
Sulfur/Oxygen S S O
Electron Density High (S lone pairs) Moderate Low (O lone pairs)

Key Observations :

  • The methylene group in this compound increases steric bulk, lowering solubility in polar solvents compared to tetrahydro-2H-thiopyran .
  • Sulfur’s larger atomic radius and polarizability enhance van der Waals interactions, making thiopyrans more thermally stable than pyrans .

a. Nucleophilic Substitution

  • This compound undergoes thio-Michael additions more readily than oxygenated analogs due to sulfur’s nucleophilicity. For example, reactions with α,β-unsaturated carbonyls proceed at room temperature .
  • In contrast, 2-methylenetetrahydropyran requires elevated temperatures or Lewis acid catalysts for analogous ene reactions .

b. Ring-Opening Reactions

  • Acidic conditions cleave the thiopyran ring to form thiols or disulfides, a pathway less accessible in pyrans due to oxygen’s weaker leaving-group ability .

c. Pharmaceutical Relevance

  • Derivatives of thiopyrans, including this compound, are intermediates in synthesizing drospirenone-related compounds (e.g., impurities in contraceptive APIs) .
  • Oxygenated analogs like tetrahydropyrans dominate in natural product synthesis (e.g., carbohydrate mimics), whereas thiopyrans are prioritized in sulfur-containing drug candidates .
Stability and Industrial Use
  • Thermal Stability : this compound decomposes above 200°C, forming cyclic sulfides, whereas substituted thiopyrylium salts (e.g., PMN P–20-147) are stable under photolithographic processes up to 300°C .
  • Semiconductor Applications : Thiopyrylium salts are used in semiconductor manufacturing, but this compound’s neutral structure limits its utility in this field .

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